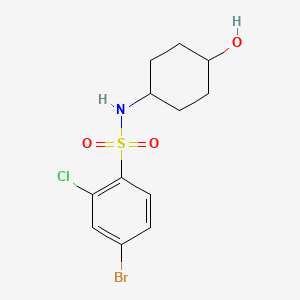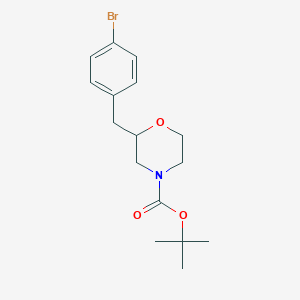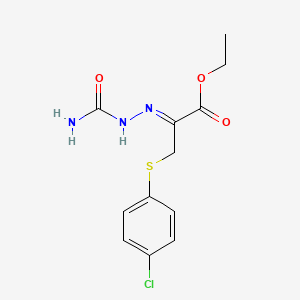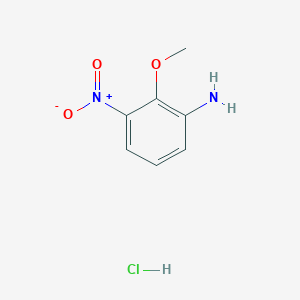![molecular formula C12H7Cl2F3N4O2 B13722420 3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)
3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, hydroxy, oxo, and trifluoromethyl groups attached to a bipyridine core. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a bipyridine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The hydroxy and oxo groups are then introduced via oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxy derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dichloro-5-trifluoromethylpyridine: Another compound with similar functional groups but a different core structure.
3,5-dichloro-2-hydroxybenzenesulfonic acid sodium salt: Shares the dichloro and hydroxy groups but has a different overall structure and properties.
Uniqueness
What sets 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide apart is its bipyridine core, which provides a unique scaffold for further functionalization. This core structure, combined with the presence of multiple reactive groups, makes it a versatile and valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C12H7Cl2F3N4O2 |
|---|---|
Peso molecular |
367.11 g/mol |
Nombre IUPAC |
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide |
InChI |
InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20) |
Clave InChI |
SLSNSMOXUDATSX-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)/C(=N\O)/N)Cl)C(F)(F)F |
SMILES canónico |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)




![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)





